molecular formula C13H11ClN4OS B1607867 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 266309-89-1

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B1607867
CAS No.: 266309-89-1
M. Wt: 306.77 g/mol
InChI Key: AWEXDSUAEBIMSD-UHFFFAOYSA-N
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Description

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a 2-chlorophenoxymethyl substituent at position 2, a methylthio group at position 6, and a cyano group at position 3. Its synthesis typically involves multi-step reactions, including chlorination, nucleophilic substitution, and condensation, as seen in analogous pyrimidine-5-carbonitrile derivatives .

Key structural features include:

  • Pyrimidine core: Provides a rigid scaffold for functionalization.
  • 2-Chlorophenoxymethyl group: Enhances lipophilicity and may influence receptor binding.
  • Methylthio group: Contributes to electron-withdrawing effects and metabolic stability.
  • Cyano group: Stabilizes the ring system and modulates electronic properties.

Properties

IUPAC Name

4-amino-2-[(2-chlorophenoxy)methyl]-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4OS/c1-20-13-8(6-15)12(16)17-11(18-13)7-19-10-5-3-2-4-9(10)14/h2-5H,7H2,1H3,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEXDSUAEBIMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)COC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372597
Record name 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

266309-89-1
Record name 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile typically involves:

  • Construction of the pyrimidine core with appropriate substitution.
  • Introduction of the 2-(2-chlorophenoxy)methyl substituent via nucleophilic substitution.
  • Installation of the methylthio group at the 6-position.
  • Incorporation of the cyano group at the 5-position.
  • Amination at the 4-position.

The synthetic route often proceeds through intermediates such as 4-amino-2-chloropyrimidines, which undergo nucleophilic aromatic substitution with 2-chlorophenol derivatives and subsequent functional group transformations.

Detailed Stepwise Preparation (Based on Patent CN102161660B and Related Literature)

The preparation method can be summarized in three main steps, adapted from closely related pyrimidine intermediates:

Step Description Key Reagents/Conditions Notes
1. Synthesis of 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylate (Ethyl ester) Nucleophilic substitution between 2-aminothiazole-5-carboxylate and 2-methyl-4,6-dichloropyrimidine in presence of base Sodium hydride (NaH), aprotic solvents (THF, DMF), room temperature Molar ratio approx. 1:1; reaction monitored by TLC; high yield, mild conditions
2. Hydrolysis of ester to 2-(6-chloro-2-methylpyrimidin-4-amino)thiazole-5-carboxylic acid Base hydrolysis using sodium hydroxide in alcohol solvent NaOH (4-6 N), methanol, 0-25°C Mild conditions preserve pyrimidine chlorine; acidification precipitates product
3. Formation of 2-(6-chloro-2-methylpyrimidin-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (key intermediate) Conversion of acid to acid chloride (oxalyl chloride), then amidation with 2-chloro-6-methylaniline Oxalyl chloride, dichloromethane, DMF catalyst; THF solvent, sodium hydride activation of amine, catalytic DMAP, reflux Stepwise addition under cooling; reflux for 20h; yields solid product; suitable for scale-up

This synthetic route is notable for:

  • Avoiding the use of highly reactive and hazardous reagents like butyllithium.
  • Operating under mild to moderate temperatures without cryogenic conditions.
  • Employing common, commercially available reagents.
  • Demonstrating good yields and ease of purification, facilitating industrial scalability.

Reaction Conditions and Optimization

Parameter Range / Preferred Comments
Base for nucleophilic substitution Sodium hydride (NaH), metal hydrides NaH preferred for effective deprotonation
Solvents for substitution THF, DMF, toluene Dry, aprotic solvents preferred; DMF often optimal
Hydrolysis base NaOH, 4-6 N concentration Room temperature or slightly cooled to preserve sensitive groups
Acid chloride formation Oxalyl chloride, catalytic DMF Dropwise addition under ice bath to control exotherm
Amidation catalyst 4-Dimethylaminopyridine (DMAP) Enhances acylation efficiency
Reaction temperature for amidation Reflux temperature of THF (~66°C) Prolonged reflux (~20 h) for complete conversion

Representative Experimental Data (From Patent Examples)

Step Yield (%) Purity Notes Characterization
Step 1 (Substitution) High (not explicitly stated, typically >85%) TLC monitored, product isolated by filtration 1H NMR: signals consistent with pyrimidine and thiazole protons
Step 2 (Hydrolysis) High (~90%) Acidification precipitates pure acid 1H NMR: disappearance of ester signals, appearance of acid proton
Step 3 (Amidation) Moderate to high (~80-90%) Solid product isolated by filtration 1H NMR and FABMS confirm structure; presence of amide NH

Summary Table of Key Preparation Steps for this compound Related Intermediate

Step Reaction Type Reagents Solvent Temp. (°C) Time Yield Remarks
1 Nucleophilic aromatic substitution 2-Aminothiazole-5-carboxylate, 2-methyl-4,6-dichloropyrimidine, NaH THF or DMF 25-30 Until completion (~hours) High Mild, no cryo required
2 Ester hydrolysis NaOH (5N) Methanol 0-25 Several hours High Preserves chloro substituent
3 Acid chloride formation and amidation Oxalyl chloride, 2-chloro-6-methylaniline, DMAP, NaH DCM (acid chloride), THF (amidation) 0 (addition), reflux (amidation) 8-20 h Moderate to High Controlled addition, catalytic DMF

Research Findings and Advantages

  • The described preparation method is economical , using readily available reagents and avoiding expensive or hazardous materials like n-butyllithium.
  • The reaction conditions are mild , reducing degradation of sensitive functional groups such as the chloro substituent on the pyrimidine ring.
  • The process is amenable to industrial scale-up due to simple operations, absence of cryogenic steps, and straightforward purification by filtration.
  • The method has been patented and validated with detailed experimental examples confirming product identity and purity.
  • This synthetic approach offers a shorter route with fewer steps compared to earlier methods, improving overall efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the amino or chlorophenoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with molecular targets such as tyrosine kinases. The compound mimics ATP and binds to the active site of the kinase, inhibiting its activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbonitrile derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups Biological Activity Reference
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile 2-(2-Cl-phenoxymethyl), 6-(SCH3) Not reported NH2, CN, SCH3, Cl-phenoxy Anticancer (hypothesized) [Synthesis analogs: 3, 16]
4-Amino-2-(3-fluoro-5-(trifluoromethyl)phenyl)-6-(2-fluorophenyl) derivative (6a) 2-(3-F-CF3-phenyl), 6-(2-F-phenyl) Not reported NH2, CN, CF3, F Anticancer (PI3K/AKT pathway)
4-((4-Bromophenyl)amino)-6-(4-methoxyphenyl)-2-(methylthio)pyrimidine-5-carbonitrile (5d) 4-(Br-phenylamino), 6-(OCH3-phenyl) >300 NH, CN, SCH3, Br Anticancer (apoptosis inducer)
4-Amino-2-(cyclohexylamino)-6-phenylpyrimidine-5-carbonitrile (5g) 2-(cyclohexylamino), 6-phenyl 122 NH2, CN, cyclohexylamino Antidiabetic (α-glucosidase inhibition)
4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile 4-Cl, 6-CH3, 2-SCH3 Not reported Cl, CN, SCH3, CH3 Intermediate for further derivatization

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, CF3, CN) enhance stability and binding affinity to enzymatic targets. For example, compound 5d (with Br and OCH3) showed potent apoptosis induction via PI3K/AKT inhibition . Methylthio groups at position 6 (as in the target compound) improve metabolic stability compared to oxo or amino analogs .

Fluorinated derivatives (e.g., 6a) exhibit superior pharmacokinetic profiles due to reduced metabolic degradation .

Synthetic Challenges: The target compound’s 2-chlorophenoxymethyl group requires careful regioselective synthesis to avoid competing reactions, as seen in similar chlorinated pyrimidines . Purification of methylthio-containing derivatives often necessitates column chromatography (Silica 60–120, ethyl acetate/hexane) to achieve >95% purity .

Table 2: Spectroscopic and Analytical Data

Compound IR (cm⁻¹) ¹H-NMR (δ ppm) Elemental Analysis (C/H/N) Reference
Target compound (hypothesized) ~3292 (NH), 2214 (CN), 670 (C-Cl) δ 2.45–3.12 (SCH3), 4.07 (OCH2) C: ~54–64%, H: ~4–5%, N: ~15–20% [Analog 2, 10]
4-(4-Methoxyphenyl)-2-(methylthio)-6-(piperazin-1-yl)pyrimidine-5-carbonitrile (4a) 3332 (NH), 2200 (CN) δ 3.82–4.07 (piperazine) C: 64.28%, H: 5.49%, N: 15.86%
4-Amino-2-(phenethylamino)-6-phenylpyrimidine-5-carbonitrile (5j) 3345 (NH), 2175 (CN) δ 7.90–7.20 (Ar-H), 3.63 (NHCH2) C: 72.62%, H: 5.32%, N: 22.55%

Research Implications and Gaps

  • Synthetic Optimization: Improved yields for phenoxymethyl-substituted pyrimidines remain a challenge, as current methods report ~20–45% yields for analogous compounds .
  • Comparative Toxicity : Methylthio derivatives generally exhibit lower cytotoxicity than chloro analogs (e.g., 4-Chloro-6-methyl-2-(methylthio)pyrimidine-5-carbonitrile ), but this requires validation .

Biological Activity

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile, with the CAS number 266309-89-1, is a pyrimidine derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by relevant data tables and case studies.

  • Molecular Formula : C13H11ClN4OS
  • Molecular Weight : 306.77 g/mol
  • Density : 1.44 g/cm³
  • Boiling Point : 523.3 °C at 760 mmHg
  • LogP : 3.47

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer effects. For instance, studies have demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cell lines.

  • Cell Line Studies :
    • In a study by Cankara et al., various pyrimidine derivatives were tested against HCT-116 and MCF-7 cell lines, showing IC50 values ranging from 1.1 µM to 3.3 µM, indicating potent cytotoxicity .
    • Another study highlighted that compounds with structural similarities to the target compound inhibited cell proliferation in A549 cell lines, with IC50 values around 49.85 µM .

The mechanism through which these compounds exert their effects often involves:

  • DNA Binding : Some derivatives show a strong binding affinity to DNA, disrupting replication processes.
  • Kinase Inhibition : Inhibition of kinases such as CDK2 has been observed, leading to cell cycle arrest and apoptosis in cancerous cells .

Study on Pyrimidine Derivatives

A comprehensive study assessed the biological activities of various pyrimidine derivatives, including our compound of interest. The findings indicated:

  • Antitumor Efficacy : The compound exhibited significant growth inhibition in multiple cancer cell lines.
  • Selectivity Index : Compounds similar to this pyrimidine showed selectivity indexes greater than 100 against certain viruses, indicating potential antiviral properties alongside anticancer effects .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHCT1161.1CDK2 Inhibition
Compound BMCF73.3Apoptosis Induction
Compound CA54949.85DNA Binding
Target CompoundVariousVariesKinase Inhibition & Apoptosis

Q & A

Q. What is the standard synthetic route for this compound?

The compound is synthesized via nucleophilic substitution of 2-methylthiopyrimidine precursors with amines. A typical procedure involves refluxing 2-methylthiopyrimidine derivatives (5.0 mmol) with 2-chlorophenoxy methylamine in a polar solvent (e.g., DMF or ethanol) for 12–24 hours. The product is precipitated by acidification with dilute HCl and crystallized using ethanol or DMSO:water (5:5) .

Q. Which spectroscopic techniques are essential for structural validation?

Key techniques include:

  • IR spectroscopy : Identifies NH₂ (~3410 cm⁻¹), CN (~2195 cm⁻¹), and C=N (~1640 cm⁻¹) groups .
  • ¹H/¹³C NMR : Assigns aromatic protons (δ 7.00–8.40 ppm) and methylthio groups (δ 2.90–3.63 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 349.12 for M⁺) .
  • Elemental analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .

Q. How is the compound purified, and what solvents are optimal?

Purification involves acid-induced precipitation followed by crystallization. Ethanol yields high-purity crystals (70–80%), while DMSO:water (5:5) resolves solubility challenges in polar derivatives .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up?

Optimize by:

  • Increasing amine equivalents (1.5–2.0 eq) .
  • Extending reflux time to 24 hours .
  • Using DMF as a solvent for enhanced nucleophilicity .
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How to resolve discrepancies in NMR data between batches?

  • Compare shifts with literature values (e.g., δ 7.53–8.40 ppm for aromatic protons in DMSO-d₆) .
  • Confirm assignments using 2D NMR (COSY, HSQC) .
  • Test solvent effects (DMSO vs. CDCl₃) and spiking with authentic samples .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

  • Modify substituents: Replace 2-chlorophenoxy with 4-fluorophenoxy or vary methylthio to ethylthio .
  • Test in vitro antidiabetic activity via α-glucosidase inhibition assays (IC₅₀ values) and correlate with electronic (Hammett σ) and steric parameters .

Q. How to analyze intermolecular interactions in the crystal lattice?

  • Perform single-crystal X-ray diffraction: Reveals planar pyrimidine cores and N–H···O hydrogen-bonded dimers .
  • Use Mercury software to quantify packing efficiency and π-π stacking distances (e.g., 3.6–4.0 Å) .

Q. How to address low solubility in physiological buffers?

  • Employ co-solvents (5% DMSO in PBS) .
  • Synthesize prodrugs (e.g., ester derivatives) for enhanced bioavailability .
  • Optimize crystallization using sonication or gradient cooling (ethanol → ethyl acetate) .

Q. What computational methods predict thermodynamic stability?

  • DFT calculations (B3LYP/6-311+G(d,p)) estimate bond dissociation energies (e.g., C–S: 65 kcal/mol) .
  • Molecular dynamics simulations assess solvation free energy in water (~−15 kcal/mol) .

Q. How to validate stability under physiological conditions?

  • Conduct accelerated stability studies in PBS (pH 7.4, 37°C): Monitor degradation via HPLC over 48 hours (95% parent compound retention) .
  • Identify byproducts (e.g., hydrolysis of CN to CONH₂) using LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile

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